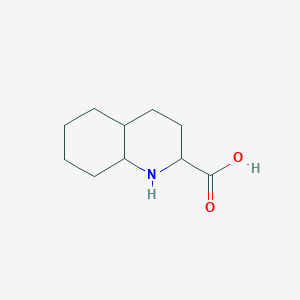

Decahydroquinoline-2-carboxylic acid

Description

Contextualization within Heterocyclic Chemistry and Nitrogen-Containing Scaffolds

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Decahydroquinoline-2-carboxylic acid belongs to this class as its core structure is a quinoline (B57606) ring system that has been fully saturated with hydrogen atoms (decahydro-), featuring a nitrogen atom within its bicyclic framework. ontosight.ai This nitrogen-containing scaffold is of particular interest because such motifs are prevalent in a vast array of biologically active molecules, including many natural products and pharmaceuticals. nih.govnih.gov The decahydroquinoline (B1201275) structure provides a three-dimensional conformation that is significantly different from its flat, aromatic precursor, quinoline, offering distinct spatial arrangements for attached functional groups.

Academic Significance as a Versatile Chemical Building Block

This compound is recognized as a versatile chemical building block, or synthon, in organic synthesis. biosynth.com Its utility stems from the presence of two key reactive sites: the secondary amine and the carboxylic acid. These functional groups allow for a variety of chemical transformations.

Amidation: The secondary amine can react with carboxylic acids or their derivatives to form amide bonds, a cornerstone reaction in medicinal chemistry for linking molecular fragments.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Peptide Coupling: Its structure, resembling a constrained, non-natural amino acid, allows for its incorporation into peptide chains to create peptidomimetics with unique conformational properties. This is analogous to other cyclic amino acids like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and (S)-indoline-2-carboxylic acid, which are used to introduce specific bends or turns in peptide structures. nih.govnih.gov

This dual functionality enables chemists to elaborate the decahydroquinoline core into more complex molecules, making it a valuable starting material for constructing diverse chemical libraries for drug discovery and material science. semanticscholar.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 67110-06-7 |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 254-258 °C prepchem.com |

| Stereochemistry | Contains multiple chiral centers, exists as various stereoisomers |

Overview of Current Research Trajectories Involving the Compound

Current research involving this compound is primarily concentrated in the field of medicinal chemistry and natural product synthesis.

One significant area of investigation has been its use in the development of enzyme inhibitors. google.com Specifically, derivatives of this compound have been synthesized and studied as potent inhibitors of the angiotensin-converting enzyme (ACE). google.com These compounds interrupt the biochemical pathway that produces Angiotensin II, a powerful vasoconstrictor, highlighting their potential in cardiovascular disease research. google.com

Another major research trajectory is the total synthesis of complex natural products. The decahydroquinoline skeleton is the core structure of a class of poison frog alkaloids. nih.govnih.gov Synthetic chemists have utilized decahydroquinoline derivatives as key intermediates to construct these intricate molecules, such as ent-cis-195A and cis-211A, which are of interest for their unique biological activities, including interaction with nicotinic acetylcholine (B1216132) receptors. nih.govnih.govmdpi.com

Furthermore, its rigid structure makes it an attractive scaffold for creating conformationally constrained analogues of peptides. By replacing natural amino acids with this compound, researchers can design peptidomimetics with enhanced stability and receptor-binding selectivity. nih.gov The synthesis of the parent compound is typically achieved through the catalytic hydrogenation of quinoline-2-carboxylic acid, often using catalysts like platinum oxide (PtO₂) in an acidic solvent. prepchem.comgatech.edu

Table 2: Selected Research Applications and Derivatives

| Derivative Class | Research Application | Key Findings |

| Mercaptoacyl Derivatives | Angiotensin-Converting Enzyme (ACE) Inhibition | Potent in vitro inhibition of ACE isolated from rabbit lung tissue. google.com |

| Alkaloid Intermediates | Total Synthesis of Poison Frog Alkaloids | Serves as a key structural component for synthesizing alkaloids like cis-195A and cis-211A. nih.govnih.gov |

| Peptidomimetics | Conformational Control in Peptides | Used as a rigid scaffold to mimic or induce specific secondary structures in peptide chains. nih.govrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h7-9,11H,1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWCUPFNJXAUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCC(N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Evolving Strategies for Decahydroquinoline-2-carboxylic Acid Synthesis

The synthesis of the decahydroquinoline (B1201275) core has been approached through various strategies, ranging from the direct saturation of aromatic precursors to complex multi-step constructions.

Hydrogenation-Based Approaches from Quinoline (B57606) Precursors

A direct and common method for preparing this compound involves the catalytic hydrogenation of its aromatic precursor, quinoline-2-carboxylic acid. This process saturates both the pyridine and benzene rings of the quinoline system. The reaction is typically carried out under hydrogen pressure using a heterogeneous catalyst. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is frequently employed for this transformation. The reaction is generally performed in an acidic solvent, such as glacial acetic acid, which facilitates the reduction of the heterocyclic ring. google.com

The process involves dissolving quinoline-2-carboxylic acid in glacial acetic acid with the catalyst and subjecting the mixture to hydrogenation. google.com The complete saturation of the aromatic system requires forcing conditions, including elevated hydrogen pressure and extended reaction times, to yield the perhydro product.

| Parameter | Condition |

| Starting Material | Quinoline-2-carboxylic acid |

| Catalyst | Platinum(IV) oxide (PtO₂) |

| Solvent | Glacial Acetic Acid |

| Pressure | ~50 psia H₂ |

| Temperature | Room Temperature |

This table presents typical conditions for the hydrogenation of quinoline-2-carboxylic acid.

Multi-Step Linear and Convergent Syntheses

Application of Ring Contraction Methodologies in Synthesis

Ring contraction is a sophisticated synthetic strategy where a larger ring is transformed into a smaller one. etsu.edu While not a standard method for synthesizing the parent this compound, the principles of ring contraction are applied in organic synthesis to create complex cyclic systems. researchgate.net Methodologies such as the Favorskii rearrangement, Wolff rearrangement, or deaminative contractions can be used to form five- or six-membered rings from larger precursors. etsu.edunih.gov For instance, a deaminative ring contraction has been developed to prepare polycyclic heteroaromatics, involving the in situ methylation of a biaryl-linked dihydroazepine to form a cyclic ammonium cation that undergoes a base-induced rearrangement and dehydroamination sequence. nih.govchemrxiv.org Such advanced strategies highlight the potential for innovative approaches to constructing substituted decahydroquinoline frameworks from different cyclic precursors.

Stereoselective and Enantioselective Synthesis of this compound and its Analogues

Due to the presence of multiple chiral centers, controlling the stereochemical outcome is a central challenge in the synthesis of this compound and its derivatives.

Control of Diastereoselectivity and Enantiocontrol in Key Steps

Achieving high diastereoselectivity and enantioselectivity is critical for producing a single, desired stereoisomer. Modern synthetic methods employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during key bond-forming reactions.

A notable example is found in the enantioselective synthesis of decahydroquinoline alkaloids. The key step in one such synthesis is a highly stereoselective vinylogous Mukaiyama-Mannich reaction (VMMR), which establishes the first two stereogenic centers at the ring fusion with excellent diastereocontrol and enantiocontrol. nih.gov Subsequent steps, including alkyne cyclization and enamine reduction, are then used to set the final cis-configuration of the decahydroquinoline backbone. nih.gov Similarly, biomimetic asymmetric reduction of 2-functionalized quinolines has been achieved using a chiral and regenerable NAD(P)H model, providing chiral tetrahydroquinolines with up to 99% enantiomeric excess (ee). dicp.ac.cn These partially saturated products can serve as precursors for further reduction to the decahydroquinoline system.

| Reaction Type | Key Feature | Stereochemical Outcome |

| Vinylogous Mukaiyama-Mannich | Sets ring fusion stereochemistry | Excellent diastereo- and enantiocontrol nih.gov |

| Biomimetic Asymmetric Reduction | Uses chiral NAD(P)H model | Up to 99% ee for tetrahydroquinolines dicp.ac.cn |

| Asymmetric Hydrogenation | Employs chiral catalysts | Produces enantiomerically enriched products nih.gov |

This table summarizes key stereoselective reactions used in the synthesis of quinoline derivatives.

Asymmetric Induction Strategies

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, driven by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This is a cornerstone of asymmetric synthesis.

External Asymmetric Induction: This strategy introduces chirality through an external agent, such as a chiral catalyst or ligand, which is not part of the final molecule. The development of chiral phosphoric acids as catalysts enables the enantioselective synthesis of tetrahydroquinolines from achiral precursors. organic-chemistry.org These catalysts create a chiral environment around the substrate in the transition state, directing the reaction to form one enantiomer preferentially.

Internal Asymmetric Induction: In this approach, a pre-existing chiral center within the substrate molecule directs the formation of new stereocenters. This is common in syntheses that start from the "chiral pool," using naturally occurring chiral molecules like amino acids or carbohydrates as starting materials. For example, a synthesis starting with (S)-indoline-2-carboxylic acid can utilize the existing stereocenter to direct subsequent transformations. nih.gov

Relayed Asymmetric Induction (Auxiliary Control): This method involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate. The auxiliary directs the stereochemistry of a reaction and is then removed in a later step. Evans' oxazolidinone auxiliaries, for instance, are widely used to control stereochemistry in aldol reactions, a type of transformation that could be used to construct precursors for the decahydroquinoline ring system.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold possesses two key functional groups amenable to modification: the secondary amine and the carboxylic acid. These sites allow for a wide range of derivatization and functionalization strategies to create new chemical entities with diverse properties.

The synthesis of substituted derivatives of this compound can be achieved by modifying the parent quinoline-2-carboxylic acid before the hydrogenation step or by functionalizing the saturated decahydroquinoline ring directly. The Doebner reaction, for example, allows for the synthesis of 2-arylquinoline-4-carboxylic acids by reacting an aminobenzophenone, a substituted benzaldehyde, and pyruvic acid. nih.gov While this applies to the 4-carboxylic acid isomer, similar principles can be used to construct substituted quinoline-2-carboxylic acid precursors.

Once the decahydroquinoline core is formed, the carboxylic acid can be converted into esters, amides, or other functional groups using standard organic chemistry techniques. Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids, enabling transformations like alkylation, arylation, and amination under mild conditions. princeton.edunih.gov The secondary amine in the decahydroquinoline ring can undergo N-alkylation or N-acylation to introduce a variety of substituents.

The secondary amine and the carboxylic acid functionalities of the decahydroquinoline scaffold are ideal for introducing diverse chemical moieties such as Mannich bases and Schiff bases, which are known to be important pharmacophores. nih.gov

Mannich Bases: The Mannich reaction involves the aminoalkylation of an active hydrogen compound with formaldehyde and a primary or secondary amine. oarjbp.com In the case of the decahydroquinoline scaffold, the secondary amine can act as the amine component in a reaction with formaldehyde and another compound containing an active hydrogen, leading to N-substituted Mannich bases. These reactions are often catalyzed and can introduce a wide array of functional groups. researchgate.net The synthesis of Mannich bases from quinoline-2-carboxylic acid has been reported, demonstrating the feasibility of this transformation on the related quinoline scaffold. ajchem-a.com

Schiff Bases: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. nih.gov To form a Schiff base from this compound, the carboxylic acid group would first need to be converted to a hydrazide. This can be achieved by reacting the acid with thionyl chloride to form the acyl chloride, followed by a reaction with hydrazine hydrate. ajchem-a.com The resulting hydrazide can then be condensed with various aromatic aldehydes to yield Schiff base derivatives. ajchem-a.com These derivatives often serve as versatile ligands for the formation of metal complexes. mdpi.com

Table 2: Synthesis of Schiff Bases from Quinoline-2-Carboxylic Acid Precursor

| Starting Material | Reagents | Intermediate/Product | Reference |

| Quinoline-2-carboxylic acid | 1. Thionyl Chloride2. Hydrazine Hydrate | Quinoline-2-carbohydrazide | ajchem-a.com |

| Quinoline-2-carbohydrazide | Aromatic Aldehydes (e.g., 4-hydroxybenzaldehyde) | Schiff Base Derivative | ajchem-a.com |

| Schiff Base Derivative | 2-Mercaptoacetic Acid | Thiazolidinone Derivative | ajchem-a.com |

The this compound scaffold is well-suited for the creation of chemical libraries for drug discovery and other applications. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups. The two distinct functionalization points (amine and carboxylic acid) allow for combinatorial synthesis approaches.

A common strategy for library synthesis involves solid-phase synthesis, where the scaffold is attached to a resin via the carboxylic acid group. The secondary amine is then available for a series of reactions with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination). After the desired modifications are complete, the final products are cleaved from the resin. Alternatively, solution-phase library synthesis can be employed, using the distinct reactivity of the amine and carboxylic acid to sequentially add diverse moieties. The functional group tolerance of modern catalytic methods, such as decarboxylative cross-coupling, further expands the possibilities for late-stage functionalization, allowing for the rapid diversification of complex molecules built upon the decahydroquinoline scaffold. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One of the key transformations in the synthesis is the reduction of the quinoline ring. Traditional methods might use stoichiometric reducing agents that generate significant waste. A greener alternative is catalytic hydrogenation. The synthesis of 4-decahydroquinoline carboxylic acid has been demonstrated using a rhodium-on-alumina (Rh/Al2O3) catalyst under hydrogen pressure. prepchem.com This method is highly efficient, with the catalyst being easily recoverable and reusable. Platinum oxide (PtO2) is also commonly used for the hydrogenation of the quinoline ring system. google.com

The choice of solvent is another critical aspect of green chemistry. Performing reactions in water or using solvent-free conditions is ideal. Research into the selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water exemplifies a green approach to forming the acid functionality, avoiding toxic heavy metals and organic solvents. mdpi.com While not specific to this compound, such methodologies could be adapted for its synthesis.

Stereochemical and Conformational Analysis of Decahydroquinoline 2 Carboxylic Acid Systems

Elucidation of Stereoisomeric Forms (Cis/Trans, Epimers, Diastereomers)

The stereochemistry of decahydroquinoline-2-carboxylic acid is primarily defined by the fusion of the two six-membered rings and the stereocenters within the molecule.

Epimers and Diastereomers: In addition to the ring fusion, this compound possesses stereocenters at C2, C4a, and C8a. The presence of the carboxylic acid group at the C2 position introduces another chiral center. Consequently, for both the cis and trans series, multiple diastereomers are possible depending on the relative configuration of the substituent at C2 with respect to the bridgehead hydrogens. Epimers are diastereomers that differ in configuration at only one stereocenter. For example, changing the orientation of the carboxylic acid group at C2 from axial to equatorial (or vice-versa) in a given diastereomer would generate its C2 epimer. The combination of these stereocenters results in a complex family of stereoisomers.

Table 1: Key Stereocenters in this compound

| Stereocenter | Description | Source of Isomerism |

|---|---|---|

| C4a / C8a | Bridgehead carbons defining the ring fusion | Cis/Trans Diastereomerism |

| C2 | Carbon bearing the carboxylic acid group | Epimerism/Diastereomerism |

Conformational Preferences and Dynamics of the Decahydroquinoline (B1201275) Ring System

trans-Decahydroquinoline (B8913) System: The trans isomer is a conformationally rigid system. rsc.org It is locked into a single twin-chair conformation and cannot undergo ring inversion without causing immense ring strain. masterorganicchemistry.com This conformational locking imparts a relatively flat and predictable geometry to the molecule.

cis-Decahydroquinoline (B84933) System: In contrast, the cis-fused isomer is conformationally flexible and can undergo ring inversion, leading to an equilibrium between two distinct twin-chair conformations. rsc.org In the parent cis-decahydroquinoline, the equilibrium favors the conformation where the nitrogen's lone pair of electrons occupies the more sterically hindered 'inside' position. rsc.org However, this equilibrium is sensitive to the presence of substituents.

The dynamics of the system involve the interconversion between these chair forms, with the energy barrier and population of each conformer being influenced by steric and electronic factors.

Spectroscopic Techniques for Stereochemical and Conformational Assignment (e.g., Advanced NMR Spectroscopy)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the stereochemistry and conformational preferences of this compound systems.

¹H NMR Spectroscopy: Proton NMR provides crucial information through chemical shifts and spin-spin coupling constants (J-values). The magnitude of vicinal coupling constants (³JHH) is dependent on the dihedral angle between adjacent protons, as described by the Karplus equation. This allows for the determination of the relative orientation of protons (axial vs. equatorial), which in turn helps to define the chair conformation and the relative stereochemistry of substituents.

¹³C NMR Spectroscopy: The ¹³C chemical shifts are highly sensitive to the steric environment of each carbon atom. Distinct spectral patterns have been identified that allow for the clear differentiation between cis and trans-decahydroquinoline cores. nih.govresearchgate.net For instance, the chemical shifts of the bridgehead carbons and the carbons adjacent to them can serve as a diagnostic tool for assigning the ring fusion stereochemistry. The carbonyl carbon of the carboxylic acid group is expected to resonate in the highly deshielded region of 160-180 ppm. libretexts.org

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, allowing for the assignment of protons within a spin system. ipb.pt

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of carbon signals based on their attached protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for establishing the connectivity of the entire molecular framework. ipb.pt

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. The presence or absence of NOE cross-peaks between specific protons (e.g., between a proton at C2 and a bridgehead proton) provides definitive proof of their relative stereochemistry and spatial arrangement, confirming assignments of cis/trans isomerism and axial/equatorial substituent positions. ipb.pt

Table 2: Representative ¹³C NMR Chemical Shift Differences for Stereochemical Assignment

| Carbon Atom | Expected Chemical Shift Range (ppm) in trans-Isomer | Expected Chemical Shift Range (ppm) in cis-Isomer | Rationale for Difference |

|---|---|---|---|

| Bridgehead Carbons (C4a, C8a) | Distinct, often more downfield | Distinct, often more upfield | Different steric compression and geometry in the fused ring system. nih.govresearchgate.net |

| C2 | Varies with axial/equatorial -COOH | Varies with axial/equatorial -COOH | The local electronic environment is heavily influenced by the substituent's orientation. |

| C=O (Carboxyl) | 160 - 180 | 160 - 180 | Characteristic range for carboxylic acid carbonyls. libretexts.org |

Note: The exact chemical shifts are highly dependent on the solvent and other substituents.

Influence of Substituents on Conformational Landscapes

Substituents on the decahydroquinoline ring system can dramatically alter its conformational preferences.

C-2 Carboxylic Acid Group: The carboxylic acid group at the C2 position will strongly prefer an equatorial orientation to minimize destabilizing 1,3-diaxial interactions with other axial hydrogens on the ring. An axial carboxylic acid group would introduce significant steric strain, making that conformer less stable. The conformational preference of the carboxyl group itself (syn vs. anti) can be influenced by its ability to form intramolecular hydrogen bonds or by its interactions with the solvent. nih.gov

N-Substituents: The substituent on the nitrogen atom has a profound effect, particularly in the flexible cis-decahydroquinoline system. While the unsubstituted cis isomer prefers a specific twin-chair conformation, the introduction of a bulky N-substituent (e.g., N-benzoyl, N-benzenesulphonyl) can cause a complete inversion of the ring system to the alternative twin-chair conformation. rsc.org This flip occurs to avoid a severe repulsive steric interaction between the N-substituent and the C-8 methylene (B1212753) group. rsc.org The electronic nature of the substituent, whether electron-donating or electron-withdrawing, can also influence the conformational equilibrium by altering the electronic properties of the nitrogen atom and its interactions. rsc.org

Exploration of Biological Activities and Structure Activity Relationships Sar

Decahydroquinoline-2-carboxylic Acid as a Scaffold in Medicinal Chemistry Research

The this compound scaffold is a key structural motif in the design and synthesis of various biologically active compounds. Its rigid bicyclic structure provides a three-dimensional framework that can be strategically modified to interact with specific biological targets. Researchers have utilized this scaffold to develop novel compounds with a range of therapeutic potentials.

New derivatives of quinoline-2-carboxylic acid, including Mannich bases, Schiff bases, and other heterocyclic compounds, have been synthesized and investigated for their antimicrobial properties. ajchem-a.comajchem-a.com The versatility of the quinoline-2-carboxylic acid starting material allows for the creation of a diverse library of compounds for biological screening. ajchem-a.comajchem-a.com The inherent structure of these compounds makes them promising candidates for further development in medicinal chemistry.

In Vitro and In Vivo (Non-Human) Biological Evaluation of this compound Derivatives

Derivatives of quinoline-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities against various pathogens. Studies have shown that certain newly synthesized compounds exhibit significant antibacterial and antifungal properties. ajchem-a.comajchem-a.com For instance, specific derivatives have demonstrated high activity against the Gram-positive bacterium Staphylococcus aureus when compared to the antibiotic amoxicillin. ajchem-a.com The antimicrobial efficacy of these compounds is often assessed using methods like microdilution susceptibility testing in Muller-Hinton agar. ajchem-a.comajchem-a.com The general findings indicate that the quinoline (B57606) carboxylic acid nucleus is a viable starting point for the development of new antimicrobial agents. nih.gov

Table 1: Antimicrobial Activity of Selected Quinoline-2-Carboxylic Acid Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| E11 | S. aureus (Gram-positive) | High activity compared to Amoxicillin | ajchem-a.com |

The antitumor potential of quinoline carboxylic acid derivatives has been a significant area of research. Studies have demonstrated that these compounds can exhibit cytotoxic activity against various cancer cell lines. For instance, quinoline-2-carboxylic acid has shown notable growth inhibition capacities against the mammary MCF7 cell line and significant cytotoxicity on cervical HeLa cancer cells. nih.govresearchgate.net The proposed mechanism for this anticancer activity often involves the inhibition of enzymes like topoisomerase II, potentially through the chelation of divalent metals. nih.govresearchgate.net Furthermore, new series of quinoline-containing compounds have been synthesized and have shown promising cytotoxic activity against a panel of tumor cell lines including HePG-2, HCT-116, MCF-7, PC3, and HeLa, with IC50 values in the micromolar range. researchgate.net

In addition to antitumor effects, quinoline derivatives are being explored for their neuroprotective potential. nih.govnih.gov Oxidative stress is a key factor in neurodegenerative diseases, and compounds that can mitigate this are of great interest. nih.gov Research has focused on designing quinoline derivatives that can act as multifunctional antioxidants to combat neurodegeneration associated with diseases like Alzheimer's and Parkinson's. nih.govnih.gov

Table 2: Antitumor Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | nih.govresearchgate.net |

| Quinoline-2-carboxylic acid | HeLa (cervical) | Significant cytotoxicity | nih.govresearchgate.net |

| Compound 7 | HePG-2, HCT-116, MCF-7, PC3, Hela | IC50 range: 5.6-19.2 μg/ml | researchgate.net |

| Compound 8 | HePG-2, HCT-116, MCF-7, PC3, Hela | IC50 range: 5.6-19.2 μg/ml | researchgate.net |

| Compound 11 | HePG-2, HCT-116, MCF-7, PC3, Hela | IC50 range: 5.6-19.2 μg/ml | researchgate.net |

| Compound 12 | HePG-2, HCT-116, MCF-7, PC3, Hela | IC50 range: 5.6-19.2 μg/ml | researchgate.net |

| Compound 17 | HePG-2, HCT-116, MCF-7, PC3, Hela | IC50 range: 5.6-19.2 μg/ml | researchgate.net |

The diverse biological activities of this compound derivatives stem from their interactions with various molecular targets.

GABA Receptors: Certain cis-decahydroquinoline-5-carboxylic acid epimers, which contain a GABA-like moiety, have been investigated for their effects on the GABAergic system. nih.govnih.gov In vivo studies have shown that intracerebroventricular administration of these compounds can elicit convulsant activity in mice, which can be antagonized by valproate. nih.gov This suggests a complex interaction with the GABA system, potentially acting as partial agonists or antagonists depending on the concentration, though this effect may not be due to direct GABA receptor binding. nih.govnih.gov In vitro studies revealed that these isomers have a low affinity for GABA receptors but can weakly and stereoselectively inhibit the high-affinity uptake of GABA into rat brain synaptosomes. nih.gov

Vesicular Acetylcholine (B1216132) Transporter (VAChT): Hydroxylated decahydroquinolines have been synthesized and evaluated as potential ligands for the vesicular acetylcholine transporter (VAChT), a critical component in cholinergic neurotransmission. nih.gov The binding of certain N-acyl or N-alkyl trans-decahydroquinolyl analogues was found to be stereospecific and of a magnitude comparable to potent vesamicol (B58441) analogues, which have a subnanomolar affinity for VAChT. nih.gov

HIV-1 Integrase: Quinolone carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov Molecular docking studies have shown that these derivatives can interact with crucial residues in the active site of HIV-1 integrase, including THR80, VAL82, GLY27, ASP29, and ARG8. nih.gov Dihydroxyindole-2-carboxylic acid derivatives, which share structural similarities, have also been shown to act as dual allosteric inhibitors of HIV-1 integrase and the associated Ribonuclease H. nih.gov

Derivatives of this compound have been shown to be potent inhibitors of angiotensin-converting enzyme (ACE). google.com Specifically, decahydro-1-(3-mercapto-1-oxopropyl)quinoline-2-carboxylic acid and its salts are effective at inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. google.com In vitro studies have demonstrated that these compounds can inhibit the pure converting enzyme isolated from rabbit lung tissue at micromolar concentrations. google.com

Furthermore, the broader class of quinoline carboxylic acids has been studied for the inhibition of other enzymes. For example, brequinar (B1684385) sodium and its analogs are known inhibitors of dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) biosynthesis. nih.gov

Table 3: Enzyme Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Level | Reference |

|---|

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinoline carboxylic acid derivatives, SAR studies have identified key structural features that influence their inhibitory effects on various enzymes. For instance, in the context of dihydroorotate dehydrogenase inhibition, three critical regions of the quinoline scaffold have been identified: the C(2) position, which requires bulky hydrophobic substituents; the C(4) position, where a carboxylic acid is strictly required; and the benzo portion of the quinoline ring, where appropriate substitutions can enhance activity. nih.gov

The stereochemistry of the decahydroquinoline (B1201275) ring system also plays a significant role in biological activity. Studies on cis-decahydroquinoline-5-carboxylic acid epimers have shown stereoselective, albeit weak, inhibition of GABA uptake. nih.gov Similarly, the stereospecific binding of hydroxylated decahydroquinolines to the vesicular acetylcholine transporter highlights the importance of the three-dimensional arrangement of substituents on the scaffold. nih.gov These findings underscore the necessity of considering stereoisomerism in the design of new this compound-based therapeutic agents.

Correlating Structural Modifications with Biological Potency and Selectivity

The this compound scaffold serves as a foundational structure in the design of various biologically active agents. Its rigid, bicyclic nature allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. Structure-activity relationship (SAR) studies reveal that while the core scaffold provides the necessary framework, modifications to this structure are crucial for determining potency and selectivity for different targets, such as integrins, proteases, and enzymes involved in blood pressure regulation.

The carboxylic acid moiety at the 2-position is a recurring feature in active derivatives and is often essential for biological activity. This group can act as a hydrogen bond donor/acceptor or as a charged group that interacts with key residues in the active site of a target protein. For instance, in the context of integrin antagonists, the carboxylate group is a well-established feature for mimicking the aspartic acid residue in native ligands.

Derivatives of this compound have been investigated as inhibitors for several important biological targets. The versatility of this scaffold is demonstrated by its incorporation into compounds designed for vastly different therapeutic areas. The specific biological activity is conferred by the nature of the substituents attached to the decahydroquinoline ring and the nitrogen atom. For example, its use as a building block for VLA-4 antagonists involves linking it to other amino acid-like moieties to achieve high affinity and selectivity. google.com Similarly, its incorporation into inhibitors of the angiotensin-converting enzyme (ACE) highlights its role as a proline mimic, a common strategy in ACE inhibitor design. nih.gov

The table below summarizes the role of the this compound scaffold in compounds targeting different biological systems.

| Biological Target | Role of the Scaffold | Key Structural Modifications | Resulting Activity |

| VLA-4 Integrin | Provides a rigid framework to orient key binding groups. google.com | N-acylation with other amino acid derivatives. | Antagonism of the VLA-4/VCAM-1 interaction, inhibiting leukocyte adhesion. google.com |

| Angiotensin-Converting Enzyme (ACE) | Acts as a proline-mimetic, fitting into the active site. nih.gov | The carboxylic acid group is crucial for zinc binding. | Inhibition of ACE, preventing the conversion of angiotensin I to angiotensin II. nih.gov |

| Retroviral Proteases | Serves as a heterocyclic component in larger peptidomimetic structures. google.com | Incorporation into complex molecules that mimic the protease's natural substrate. | Inhibition of the protease, preventing viral maturation. google.com |

| β-Amyloid Synthesis | Used as a structural component in γ-secretase inhibitors. google.com | N-substitution with complex side chains to confer specificity. | Inhibition of β-amyloid peptide release, a potential therapeutic strategy for Alzheimer's disease. google.com |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling for ligands based on the this compound scaffold depends heavily on the specific biological target. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For derivatives of this compound, the design principles consistently leverage the scaffold's conformational rigidity and the presence of the key carboxylate group.

Key Pharmacophoric Features:

Anionic/Hydrogen Bond Acceptor Feature: The carboxylic acid at the C-2 position is a critical pharmacophoric feature. It typically interacts with a positively charged residue (e.g., arginine or lysine) or a metal cofactor (e.g., Zn²⁺ in metalloenzymes) in the target's active site.

Hydrophobic Features: The saturated bicyclic ring system of the decahydroquinoline core provides a well-defined hydrophobic shape that can fit into corresponding hydrophobic pockets within the receptor, enhancing binding affinity and selectivity.

Hydrogen Bond Donor Feature: The secondary amine within the quinoline ring can serve as a hydrogen bond donor, providing an additional interaction point to anchor the ligand in the active site.

Ligand Design Principles:

The primary design principle involves using the this compound as a constrained scaffold to minimize the entropic penalty upon binding to a receptor. This pre-organization of key interacting groups in a favorable conformation enhances binding affinity.

For VLA-4 Antagonists: The design focuses on mimicking the binding motif of VLA-4's natural ligand, fibronectin. The pharmacophore includes an anionic feature (the carboxylate) and hydrophobic groups positioned to interact with specific pockets in the VLA-4 binding site. google.com

For ACE Inhibitors: The design principle is based on mimicking the transition state of angiotensin I hydrolysis. The carboxylate group of the this compound moiety is designed to act as a potent zinc-binding group, essential for inhibiting the enzyme. nih.gov The decahydroquinoline ring itself occupies the space normally taken by the C-terminal proline residue of ACE substrates.

For Protease Inhibitors: In this context, the scaffold is used as a non-natural amino acid mimic. It is incorporated into larger peptidomimetic structures designed to fit the substrate-binding cleft of enzymes like retroviral proteases. google.com The rigid structure helps to enforce a bioactive conformation, improving potency and metabolic stability compared to more flexible linear peptides.

Mechanisms of Biological Action at a Molecular Level

The biological activities of compounds derived from this compound are achieved through specific molecular interactions with their respective protein targets. The mechanism of action is directly related to the function of the target protein that is being inhibited.

VLA-4 Antagonism: Very Late Antigen-4 (VLA-4) is an integrin protein found on the surface of leukocytes. It plays a crucial role in the inflammatory response by mediating the adhesion of these cells to the vascular endothelium via interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1). google.com Compounds containing the this compound scaffold act as antagonists by binding to VLA-4, physically blocking the binding site for VCAM-1. google.com This competitive inhibition prevents leukocytes from adhering to and migrating through the blood vessel walls into tissues, thereby suppressing the inflammatory cascade. google.com

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. It is a zinc-dependent metalloenzyme that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Racemic this compound has been identified as a potent inhibitor of ACE. nih.gov The molecular mechanism involves the carboxylate group of the inhibitor coordinating with the essential zinc ion in the active site of ACE. This interaction, along with hydrophobic interactions between the decahydroquinoline ring and the enzyme's sub-pockets, blocks the active site and prevents the substrate from binding, leading to a reduction in angiotensin II levels and a subsequent decrease in blood pressure. nih.gov

Inhibition of Retroviral Proteases: Retroviral proteases are essential for the life cycle of retroviruses, such as HIV. These enzymes cleave newly synthesized viral polyproteins into individual functional proteins required for viral maturation. This compound has been used as a structural element in the design of retroviral protease inhibitors. google.com These inhibitors are designed as transition-state analogs that bind to the protease's active site with very high affinity. By occupying the active site, they prevent the enzyme from processing the viral polyproteins, resulting in the production of immature, non-infectious viral particles. google.com

Inhibition of β-Amyloid Synthesis: In the context of Alzheimer's disease, derivatives of this compound have been developed as components of compounds that inhibit the generation of β-amyloid peptide. google.com This peptide is the primary component of the amyloid plaques found in the brains of Alzheimer's patients. It is formed by the sequential cleavage of the amyloid precursor protein (APP) by enzymes called β-secretase and γ-secretase. The designed compounds, incorporating the this compound scaffold, act by inhibiting one of these enzymes (e.g., γ-secretase), thereby blocking the production of β-amyloid peptide. google.com

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Studies of Decahydroquinoline-2-carboxylic Acid Interactions

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These studies are fundamental in drug discovery and molecular biology to understand binding mechanisms and to design novel therapeutic agents.

Docking simulations involve predicting the preferred orientation of the ligand when bound to a target protein, forming a stable complex. The strength of this interaction is estimated using a scoring function, which calculates a binding energy or affinity. A lower binding energy generally indicates a more stable and favorable interaction.

In a hypothetical docking study, this compound could be docked against the active site of a bacterial enzyme, such as DNA gyrase, which is a common target for quinolone antibiotics. The interactions would likely involve hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions involving the decahydronaphthalene (B1670005) ring system. The specific stereochemistry of this compound would significantly influence its fit and binding affinity within the pocket.

Table 1: Hypothetical Docking Results of this compound Stereoisomers with DNA Gyrase

| Stereoisomer | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| (2S,4aR,8aS)-isomer | -8.5 | Asp73, Gly77, Arg76 | 3 |

| (2R,4aR,8aS)-isomer | -7.2 | Asp73, Gly77 | 2 |

| (2S,4aS,8aR)-isomer | -6.8 | Gly77, Thr165 | 2 |

| (2R,4aS,8aR)-isomer | -5.9 | Thr165 | 1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's chemical behavior.

For this compound, DFT calculations can be used to determine its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Calculated Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.2 eV |

| Electron Affinity | -2.1 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Search Algorithms and Energy Landscape Analysis

The decahydroquinoline (B1201275) ring system is a flexible structure that can exist in various conformations. The relative orientation of the two fused six-membered rings can be either cis or trans. Furthermore, each of these rings can adopt different conformations, such as chair, boat, or twist-boat. The position and orientation (axial or equatorial) of the carboxylic acid group at the 2-position further increase the number of possible conformers.

Conformational search algorithms are used to systematically explore the potential energy surface of the molecule to identify stable, low-energy conformations. The resulting energy landscape provides a map of all possible conformers and the energy barriers between them. This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

For this compound, the trans-fused isomer is generally more rigid and thermodynamically stable than the cis-fused isomer. Within each isomer, the chair-chair conformation is typically the most stable. The relative energies of the different conformers can be calculated using quantum mechanical methods.

Table 3: Relative Energies of Selected this compound Conformers

| Conformer | Fusion | Carboxylic Acid Position | Relative Energy (kcal/mol) |

| 1 | trans | Equatorial | 0.00 |

| 2 | trans | Axial | 2.1 |

| 3 | cis | Equatorial | 2.6 |

| 4 | cis | Axial | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry can also be used to predict various spectroscopic properties of a molecule, which can aid in its experimental characterization. For instance, DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the predicted spectrum with the experimental one, the structure and stereochemistry of a synthesized compound can be confirmed. Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated.

Furthermore, computational methods can be employed to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a chemical reaction can be estimated. This information is valuable for optimizing synthetic routes and understanding the molecule's stability.

Table 4: Predicted 13C NMR Chemical Shifts for a this compound Isomer

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175.8 |

| C2 | 58.2 |

| C3 | 29.5 |

| C4 | 25.1 |

| C4a | 40.3 |

| C5 | 26.0 |

| C6 | 25.1 |

| C7 | 29.5 |

| C8 | 34.7 |

| C8a | 60.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Occurrence in Natural Products and Biosynthetic Investigations

Identification of Decahydroquinoline (B1201275) Moieties in Natural Alkaloids

The decahydroquinoline ring system is a core structural feature in a variety of natural alkaloids, most notably those isolated from the skin of neotropical poison frogs (family Dendrobatidae) and certain marine ascidians. mdpi.comnih.govnih.gov These alkaloids exhibit significant structural diversity and biological activity. To date, over 800 lipophilic alkaloids have been identified from poison frog skin extracts, with decahydroquinolines representing a major subgroup of over 50 distinct compounds. mdpi.comnih.gov

One of the most well-known decahydroquinoline alkaloids is pumiliotoxin C (also known as cis-195A), first isolated from a Panamanian population of the poison frog Oophaga (Dendrobates) pumilio. mdpi.comclockss.org Other related alkaloids from this source include cis-211A, which interestingly possesses a decahydroquinoline nucleus that is the mirror image of that in cis-195A, despite being isolated from the same frog species. nih.gov The skin extracts of Amazonian dendrobatid frogs of the genus Ameerega are also rich sources of 2,5-disubstituted decahydroquinolines, including several N-methylated derivatives. nih.gov

Beyond amphibians, the decahydroquinoline framework is found in marine natural products. A notable class is the lepadin alkaloids (Lepadins A-L), which have been isolated from marine ascidians such as Clavelina lepadiformis and Aplidium tabascum. nih.govacs.orgnih.gov These compounds are characterized by a 5-alkyl-3-hydroxydehydroquinoline nucleus and display a range of biological activities, including cytotoxicity against various cancer cell lines. nih.govresearchgate.net

The natural occurrence of these alkaloids is believed to stem from the diet of the organisms. For instance, poison frogs are thought to sequester these chemical defenses from the arthropods they consume, such as myrmicine ants. nih.govplos.org

Table 1: Examples of Natural Alkaloids Containing a Decahydroquinoline Moiety

| Alkaloid Name | Natural Source |

|---|---|

| Pumiliotoxin C (cis-195A) | Poison frog (Oophaga pumilio) mdpi.comacs.org |

| cis-211A | Poison frog (Oophaga pumilio) mdpi.comnih.gov |

| N-Methyldecahydroquinolines | Amazonian poison frogs (Ameerega sp.) nih.gov |

| Lepadins A, B, L | Mediterranean ascidian (Clavelina lepadiformis) nih.govnih.gov |

| Lepadins F, G, H | Australian ascidian (Aplidium tabascum) acs.org |

| 2,5-diallyl-trans-decahydroquinoline (219A) | Colombian poison frog (Dendrobates histrionicus) documentsdelivered.com |

Proposed Biosynthetic Pathways to Decahydroquinoline-Derived Natural Products

The biosynthesis of decahydroquinoline alkaloids has not been fully elucidated in vivo, but a widely accepted hypothesis points to a polyketide pathway. wikipedia.orgnih.gov Polyketides are a large class of secondary metabolites synthesized by the stepwise condensation of acetyl-CoA and malonyl-CoA units, similar to fatty acid synthesis. wikipedia.org

The proposed biosynthetic route to the decahydroquinoline core is thought to involve the formation of a linear polyketide chain. This chain, containing multiple ketone functionalities (a polycarbonyl derivative), is believed to undergo a key intramolecular cyclization reaction. This cyclization is an aminocyclization, where a nitrogen atom, likely derived from an amino acid or ammonia, attacks the carbonyl groups, leading to the formation of the heterocyclic decahydroquinoline ring system.

This hypothesis is supported by the structural patterns observed in the natural alkaloids themselves, which often feature side chains consistent with polyketide origins. For example, the 2,5-disubstituted decahydroquinolines found in poison frogs are thought to derive from such a pathway. nih.gov The variation in the length and functionality of the side chains at the C-2 and C-5 positions can be explained by the use of different starter and extender units during the initial polyketide chain assembly and subsequent enzymatic modifications.

In actinomycetes, the biosynthesis of polyketide alkaloids like argimycins P involves a polyketide synthase (PKS) that assembles the carbon backbone, followed by post-PKS modifications including amination and cyclization to form piperidine-containing rings, a process that shares mechanistic similarities with the proposed formation of decahydroquinolines. frontiersin.orgresearchgate.net

Biomimetic Synthesis Approaches

Inspired by the proposed biosynthetic pathway, chemists have developed biomimetic synthesis strategies to construct the decahydroquinoline skeleton. These approaches aim to replicate the key bond-forming events that are believed to occur in nature, providing not only a route to the natural products but also evidence supporting the biosynthetic hypothesis.

A central feature of these biomimetic syntheses is the construction of the hydroquinoline ring system from 1,5-polycarbonyl precursors or their synthetic equivalents. The key step often involves an intramolecular cyclization that mimics the proposed aminocyclization. For instance, the straightforward enantioselective construction of the decahydroquinoline ring has been achieved by reacting 1,5-polycarbonyl derivatives with a chiral source of ammonia. This process effectively emulates the key steps thought to occur in the biosynthesis of amphibian decahydroquinoline alkaloids.

This strategy has been successfully applied to the synthesis of various poison frog alkaloids. For example, several syntheses of pumiliotoxin C have been developed that utilize this biomimetic cyclization approach. clockss.orgacs.orgnih.gov These syntheses often involve the creation of a suitable acyclic precursor containing the necessary carbon framework and functional groups, which is then induced to cyclize, forming the characteristic bicyclic decahydroquinoline core with a high degree of stereocontrol. The success of these biomimetic syntheses, which proceed under laboratory conditions to form the natural product structure, lends significant credibility to the proposed polyketide-based biosynthetic pathway. nih.gov

Advanced Analytical and Characterization Methodologies

Chromatographic Separation Techniques for Isomers and Mixtures (e.g., HPLC, GC)

The separation of Decahydroquinoline-2-carboxylic acid isomers and its purification from reaction mixtures present significant challenges due to the presence of multiple chiral centers and the compound's polar nature. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for separating non-volatile compounds like amino acids. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. The separation of ionic compounds via HPLC can be complex; therefore, retention is often controlled by adjusting the pH of the mobile phase to suppress the ionization of the carboxylic acid group (ion-suppression). nih.gov Alternatively, ion-pair chromatography, which involves adding a reagent to form a neutral ion-pair with the analyte, can be used to enhance retention and separation on a reversed-phase column. nih.gov Due to the compound's chirality, specialized chiral stationary phases (CSPs) are required to resolve its enantiomers and diastereomers.

Gas Chromatography (GC): Direct analysis of this compound by GC is generally not feasible due to its low volatility and thermal instability. Therefore, derivatization is a mandatory prerequisite to convert the polar carboxylic acid and secondary amine groups into more volatile and thermally stable esters (e.g., methyl or ethyl esters) and N-acyl derivatives. nih.govumn.edu Following derivatization, the resulting products can be effectively separated on various capillary columns, including chiral columns for the resolution of stereoisomers. nih.gov

The table below summarizes potential chromatographic approaches for the analysis of this compound.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Purpose |

| RP-HPLC | C18, C8 | Acetonitrile/Water with pH modifier (e.g., formic acid, TFA) | UV, Mass Spectrometry (MS) | Purity assessment, separation of diastereomers |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak), Pirkle-type | Hexane/Isopropanol, or other non-polar/polar mixtures | UV, Polarimetry, MS | Separation of enantiomers |

| HILIC | Amide, Silica | High organic content (e.g., >80% Acetonitrile) with aqueous buffer | MS, ELSD | Separation of highly polar compounds |

| GC (after derivatization) | Polysiloxane-based (e.g., DB-5, DB-17) | Helium, Hydrogen | Flame Ionization (FID), MS | Purity assessment, separation of diastereomers |

| Chiral GC (after derivatization) | Cyclodextrin-based | Helium, Hydrogen | FID, MS | Separation of enantiomers |

Mass Spectrometry Applications for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with chromatographic techniques (LC-MS or GC-MS), it provides a powerful method for purity assessment and identification of trace impurities.

The molecular formula of this compound is C₁₀H₁₇NO₂ with a molecular weight of approximately 183.13 g/mol . lgcstandards.comnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Electron Ionization (EI), commonly used in GC-MS, would likely lead to extensive fragmentation. Key fragmentation pathways for quinoline (B57606) carboxylic acids and related structures often involve the loss of the carboxyl group or parts thereof. chempap.org For this compound, expected fragmentations would include the loss of the carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da). Softer ionization techniques, such as Electrospray Ionization (ESI) used in LC-MS, are preferred as they typically yield a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, simplifying molecular weight confirmation. Tandem mass spectrometry (MS/MS) experiments on these parent ions can induce characteristic fragmentation patterns useful for structural confirmation.

The table below details the expected key ions in the mass spectrum of this compound.

| Ion | m/z (approx.) | Ionization Mode | Description |

| [M+H]⁺ | 184.1 | ESI (+) | Protonated molecular ion |

| [M-H]⁻ | 182.1 | ESI (-) | Deprotonated molecular ion |

| [M]⁺• | 183.1 | EI | Molecular ion |

| [M-H₂O]⁺• | 165.1 | EI | Loss of water from the molecular ion |

| [M-CO₂]⁺• | 139.1 | EI | Loss of carbon dioxide from the molecular ion |

| [M-COOH]⁺ | 138.1 | EI | Loss of the carboxyl radical from the molecular ion |

Spectroscopic Characterization Techniques (e.g., FT-IR, High-Resolution NMR)

Spectroscopic methods provide detailed information about the functional groups and the specific arrangement of atoms within the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups. As a carboxylic acid, it will display a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form. libretexts.org A strong carbonyl (C=O) stretch is expected around 1700-1760 cm⁻¹. orgchemboulder.com The spectrum will also feature a C-O stretching vibration between 1210-1320 cm⁻¹ and an N-H stretching band for the secondary amine. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 (very broad) |

| Amine N-H | Stretch | 3300 - 3500 (moderate, sharp) |

| Alkane C-H | Stretch | 2850 - 3000 |

| Carbonyl C=O | Stretch | 1700 - 1760 (strong) |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

¹H NMR: The proton spectrum is expected to be complex due to the numerous protons in the saturated ring system. The carboxylic acid proton (COOH) will appear as a very broad singlet significantly downfield, typically in the 10-13 ppm range. libretexts.org The protons on the aliphatic rings will resonate in the upfield region, generally between 1.0 and 3.5 ppm, with extensive signal overlap and complex splitting patterns (multiplets). prepchem.com The proton at the C2 position, being alpha to both the nitrogen atom and the carbonyl group, would have a distinct chemical shift.

¹³C NMR: The carbon spectrum provides information on each unique carbon environment. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 160-185 ppm region. libretexts.orgoregonstate.edu The carbons of the saturated decahydroquinoline (B1201275) ring system will resonate in the upfield region, typically from 20 to 60 ppm.

| Nucleus | Functional Group / Position | Expected Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (COOH) | 10.0 - 13.0 (broad singlet) |

| Amine (NH) | Variable (broad) | |

| Alpha-Proton (H-2) | 3.0 - 4.0 (multiplet) | |

| Ring Protons (CH, CH₂) | 1.0 - 3.5 (complex multiplets) | |

| ¹³C | Carbonyl (C=O) | 160 - 185 |

| Alpha-Carbon (C-2) | 50 - 65 | |

| Ring Carbons (CH, CH₂) | 20 - 60 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. This compound has at least four stereocenters (at C2, C4a, C8a, and the nitrogen if inversion is slow), leading to a large number of possible stereoisomers.

A single-crystal X-ray diffraction study would provide precise data on:

Absolute Configuration: Unambiguously establishes the R/S configuration at each chiral center.

Conformation: Defines the chair/boat/twist conformation of the two fused six-membered rings and the orientation of the carboxylic acid substituent (axial vs. equatorial).

Bond Parameters: Yields precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Reveals the hydrogen bonding network in the crystal lattice, particularly involving the carboxylic acid dimers and the secondary amine, which dictates the crystal packing.

While crystal structures for the related aromatic compound, quinoline-2-carboxylic acid, have been reported, providing insight into potential hydrogen bonding patterns, a specific crystallographic analysis of this compound is essential to confirm the structure of a particular isomer. researchgate.net

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient and stereoselective synthesis of decahydroquinoline-2-carboxylic acid and its derivatives is paramount for exploring their full potential. Current synthesis often involves the hydrogenation of quinoline-2-carboxylic acid using catalysts like platinum oxide (PtO₂) in acidic media. prepchem.com While effective, future research will likely focus on developing more advanced and efficient catalytic systems.

Future avenues of investigation include:

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of the decahydroquinoline (B1201275) core during its formation is a significant goal. This would allow for the selective synthesis of specific stereoisomers, which is crucial as different isomers can exhibit vastly different biological activities.

Homogeneous and Heterogeneous Catalysis: Research into novel homogeneous catalysts, such as organometallic complexes, could offer higher selectivity and milder reaction conditions. depositolegale.it Concurrently, the development of robust and recyclable heterogeneous catalysts will be important for sustainable and large-scale synthesis.

One-Pot Reactions: Designing multi-component reactions, such as variations of the Doebner or Pfitzinger reactions followed by catalytic hydrogenation in a one-pot sequence, could significantly improve synthetic efficiency by reducing the number of isolation and purification steps. researchgate.netnih.govmdpi.com

Table 1: Comparison of Current and Future Catalytic Strategies

| Feature | Current Method (e.g., PtO₂) | Future Directions |

|---|---|---|

| Catalyst Type | Heterogeneous (Platinum Oxide) | Chiral catalysts, Organometallic complexes, Recyclable heterogeneous systems |

| Stereocontrol | Often produces mixtures of isomers | High stereoselectivity for specific isomers |

| Reaction Conditions | High pressure, acidic media | Milder temperatures and pressures |

| Efficiency | Multi-step process | One-pot reactions, higher yields |

Exploration of New Therapeutic Applications and Biological Targets

Derivatives of this compound have shown promise as potent inhibitors of angiotensin-converting enzyme (ACE), indicating their potential in the management of hypertension. google.com However, the broader therapeutic landscape for this scaffold remains largely unexplored. The quinoline (B57606) core, in its various forms, is a well-established pharmacophore found in drugs with a wide range of activities. This suggests that the saturated decahydroquinoline version could also interact with numerous biological targets.

Future research should focus on screening this compound derivatives against a diverse array of biological targets, including:

Enzyme Inhibition: Beyond ACE, libraries of these compounds could be tested against other enzymes implicated in disease, such as dihydroorotate (B8406146) dehydrogenase (DHODH) for cancer and autoimmune disorders, or various proteases and kinases. nih.govnih.gov

Antimicrobial Activity: Given that various quinoline derivatives exhibit antibacterial and antimycobacterial properties, the decahydroquinoline scaffold could be a source of new antibiotics, potentially effective against drug-resistant strains. ajchem-a.commdpi.com

Anti-inflammatory and Analgesic Effects: Some quinoline-2-carboxylic acid amides and esters have demonstrated anti-inflammatory and analgesic properties. researchgate.netconsensus.app Investigating whether the decahydroquinoline core can produce compounds with similar or improved activities is a logical next step.

Anticancer Properties: The potential for derivatives to act as anticancer agents, either through cytotoxicity or by targeting specific pathways like histone deacetylase (HDAC) inhibition, warrants investigation. mdpi.comnih.gov

Table 2: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target | Rationale based on Quinoline Derivatives |

|---|---|---|

| Cardiovascular | Angiotensin-Converting Enzyme (ACE) | Demonstrated activity of derivatives. google.com |

| Oncology | Dihydroorotate Dehydrogenase (DHODH), Histone Deacetylases (HDACs) | Known activity of related quinoline compounds. nih.govnih.govnih.gov |

| Infectious Diseases | Bacterial and Mycobacterial enzymes | Established antimicrobial properties of the quinoline scaffold. ajchem-a.commdpi.com |

| Inflammation | Cyclooxygenase (COX) and other inflammatory mediators | Observed anti-inflammatory and analgesic effects in analogous compounds. researchgate.netconsensus.app |

Integration with Machine Learning and Artificial Intelligence in Drug Design

The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and optimization of new drugs based on the this compound scaffold. nih.govnih.gov These computational tools can analyze vast datasets to identify promising candidates and predict their properties, thereby streamlining the drug design process.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to establish a relationship between the chemical structure of decahydroquinoline derivatives and their biological activity. youtube.com This allows for the prediction of the activity of novel, unsynthesized compounds.

De Novo Drug Design: Generative AI models can design entirely new this compound derivatives with desired properties. nih.govmdpi.com These models can learn the underlying chemical rules from large databases of molecules and then generate novel structures that are likely to be active against a specific target.

Target Prediction and Polypharmacology: AI can be used to predict potential biological targets for a given derivative, helping to identify new therapeutic applications and understand potential off-target effects. mdpi.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the design phase is crucial. ML models can be built to forecast these properties, helping to prioritize compounds with favorable drug-like characteristics.

Advances in Solid-Phase Synthesis and Combinatorial Chemistry for Library Generation

To effectively explore the therapeutic potential of this compound, a large and diverse library of its derivatives is required for high-throughput screening. Combinatorial chemistry, particularly when coupled with solid-phase synthesis, provides an efficient means to generate such libraries. nih.gov

Future efforts in this area should include:

Solid-Phase Synthesis Development: Adapting the synthesis of the this compound scaffold to a solid support would enable the rapid and parallel synthesis of numerous analogs. nih.gov This involves immobilizing the scaffold onto a resin and then systematically adding different building blocks at various points of diversity. mdpi.com

Combinatorial Library Design: The design of combinatorial libraries should aim to maximize chemical diversity. This can be achieved by strategically varying substituents on the decahydroquinoline ring, as well as on the carboxylic acid functional group (e.g., by creating a variety of amides and esters). nih.gov

High-Throughput Screening: The generated libraries can be subjected to high-throughput screening against a panel of biological targets to identify "hit" compounds. These hits can then be further optimized in a traditional medicinal chemistry program.

The development of a solid-phase synthesis route for a tetrahydroquinoline scaffold has already been demonstrated, suggesting that a similar approach for the decahydroquinoline core is feasible. nih.gov This would open the door to the creation of large libraries for biological screening, significantly accelerating the discovery of new bioactive molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Decahydroquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Classical protocols (e.g., Gould–Jacob, Friedländer) and modern approaches (transition metal catalysis, green chemistry) are foundational for synthesizing quinoline derivatives. Reaction optimization should include pH control, solvent selection (e.g., polar aprotic solvents), and temperature monitoring. Kinetic studies via HPLC or NMR can track intermediate formation .

- Key Considerations : Validate purity using chromatographic techniques (HPLC, TLC) and structural confirmation via -/-NMR. Reference PubChem or NIST for spectral benchmarks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use EN 166/NIOSH-compliant PPE (safety goggles, nitrile gloves) to prevent dermal/ocular exposure .

- Avoid dust generation; employ fume hoods for ventilation and grounding to mitigate electrostatic ignition risks .

- Spill management: Contain with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Q. How does the dissociation behavior of this compound vary with pH, and what analytical methods quantify its ionization states?

- Approach : Perform potentiometric titrations to determine pKa values for both carboxylic groups. UV-Vis spectroscopy or capillary electrophoresis can monitor pH-dependent ionization. Compare results with dicarboxylic acid models (e.g., oxalic acid) to infer trends .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methods :

- Use DFT calculations (e.g., Gaussian, ORCA) to analyze frontier molecular orbitals (HOMO/LUMO) and active sites for electrophilic/nucleophilic attacks .

- Validate models against experimental kinetic data (e.g., Arrhenius plots) to refine transition state predictions .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Systematic Analysis :

- Conduct meta-analyses of literature data to identify variables (e.g., solvent purity, catalyst loading) causing discrepancies .

- Design controlled reproducibility studies with standardized reagents and blinded analysis to minimize bias .

Q. How do steric and electronic effects influence the regioselectivity of this compound in multicomponent reactions?

- Experimental Design :

- Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups at C-4) and analyze regioselectivity via X-ray crystallography or NOESY NMR .

- Compare Hammett substituent constants () with reaction outcomes to establish linear free-energy relationships (LFERs) .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in this compound analogs?

- Data Analysis :

- Apply multivariate regression (PLS, PCA) to correlate molecular descriptors (logP, polar surface area) with biological activity .

- Use machine learning (e.g., random forest, SVM) to predict pharmacokinetic properties from training datasets .

Methodological Best Practices

Q. How to design a robust literature review framework for this compound research?

- Steps :

- Use SciFinder, Reaxys, and PubMed with Boolean search terms (e.g., "quinoline-2-carboxylic acid AND synthesis") .

- Exclude non-peer-reviewed sources (e.g., patents, preprints) and prioritize studies with full experimental details .

Q. What ethical and reproducibility standards apply to publishing this compound research?

- Compliance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.